molecular formula C14H11NO2 B8791340 N-(9H-xanthen-9-yl)formamide CAS No. 24720-70-5

N-(9H-xanthen-9-yl)formamide

Cat. No.: B8791340
CAS No.: 24720-70-5
M. Wt: 225.24 g/mol
InChI Key: GPXHRDQLQISAMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9H-Xanthen-9-yl)formamide is a specialized chemical building block within the 9-substituted xanthene family, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery . This compound serves as a versatile intermediate for constructing diverse heterocyclic systems and complex molecules. The xanthene core is a privileged structure in pharmaceuticals, known for its wide range of biological activities, which include antiparasitic, antibacterial, antileishmanial, and cytotoxic properties, as identified in related 9-substituted xanthene derivatives . The formamide functional group in this molecule provides a reactive site for further chemical modifications, allowing researchers to develop a library of compounds for biological screening. The compound can be synthesized using modern, efficient methodologies, including ultrasound-assisted green synthesis, which offers advantages such as higher yields, faster reaction rates, and improved selectivity under milder conditions compared to conventional methods . Xanthene-based compounds, such as the clinically used drugs propantheline bromide (antimuscarinic) and methantheline (antispasmodic), highlight the therapeutic relevance of this structural class . Furthermore, N′-aryl derivatives of 9H-xanthen-9-yl carbohydrates have demonstrated measurable antioxidant activity in recent studies, indicating potential applications in oxidative stress research . This reagent is provided For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult relevant safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24720-70-5

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

N-(9H-xanthen-9-yl)formamide

InChI

InChI=1S/C14H11NO2/c16-9-15-14-10-5-1-3-7-12(10)17-13-8-4-2-6-11(13)14/h1-9,14H,(H,15,16)

InChI Key

GPXHRDQLQISAMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)NC=O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N 9h Xanthen 9 Yl Formamide

Direct Synthesis Strategies

Direct synthesis strategies aim to construct the N-(9H-xanthen-9-yl)formamide molecule in a limited number of steps, often by forming the crucial C-N bond at the 9-position of the xanthene ring with a formamide (B127407) or a related synthon.

Condensation Reactions for Xanthene Core Formation

The formation of the xanthene core is a fundamental step in the synthesis of its derivatives. While not a direct synthesis of the final product, the creation of a suitable xanthene precursor is paramount. One common method involves the acid-catalyzed condensation of two equivalents of a phenol (B47542) with an aldehyde or a related carbonyl compound. For precursors to this compound, the synthesis of xanthone (B1684191) followed by its reduction to xanthydrol (9-hydroxyxanthene) is a key pathway. wikipedia.org Xanthone can be synthesized through the dehydration of 2-phenoxybenzoic acid. The subsequent reduction of xanthone to xanthydrol provides a versatile intermediate where the hydroxyl group at the 9-position can be further functionalized. wikipedia.org

Another approach to substituted xanthenes involves the reaction of o-(trimethylsilyl)aryl triflates with o-hydroxychalcones, which proceeds via a tandem nucleophilic attack and intramolecular Michael addition. researchgate.net This method allows for the one-pot synthesis of 9-substituted xanthenes from readily available starting materials under mild conditions. researchgate.net

Amidation Pathways for Formamide Introduction

A plausible and versatile route to this compound involves a two-step sequence: the synthesis of the intermediate 9-aminoxanthene, followed by its formylation.

Synthesis of 9-Aminoxanthene: Although not extensively detailed in readily available literature, the synthesis of 9-aminoxanthene can be envisioned through the nucleophilic substitution of a suitable leaving group at the 9-position of the xanthene ring. For instance, xanthydrol can be converted to 9-bromoxanthene, which can then be reacted with an ammonia (B1221849) equivalent. A more direct approach, analogous to the reaction of xanthydrol with urea (B33335), researchgate.netresearchgate.net would involve the reaction of xanthydrol with ammonia or an ammonia surrogate under acidic conditions.

Formylation of 9-Aminoxanthene: Once 9-aminoxanthene is obtained, numerous established methods for the N-formylation of amines can be employed. A straightforward and common method is the reaction with formic acid. beilstein-journals.org This can be performed neat or in a suitable solvent, and the water produced can be removed to drive the reaction to completion. beilstein-journals.org Another effective formylating agent is acetic formic anhydride (B1165640), though it is sensitive to moisture. beilstein-journals.org

A direct synthesis of this compound can be postulated based on the known reactivity of xanthydrol. The reaction of xanthydrol with formamide in the presence of an acid catalyst is a highly probable direct route to the target compound. This reaction would be analogous to the well-documented reaction of xanthydrol with urea to form N-(9H-xanthen-9-yl)urea. researchgate.netresearchgate.net The acidic conditions would facilitate the formation of the xanthyl cation, which is then attacked by the nitrogen atom of formamide.

Catalyst-Mediated Synthetic Approaches

Catalysis is instrumental in achieving efficient and selective synthesis of this compound, both in the formation of the xanthene ring and the introduction of the formamide moiety.

Acid catalysis is widely employed in both the formation of the xanthene core and in formylation reactions. The condensation reactions to form the xanthene ring are often catalyzed by strong acids like sulfuric acid or p-toluenesulfonic acid (p-TsOH).

In the context of introducing the formamide group, acid catalysis is crucial for the direct synthesis from xanthydrol and formamide. The acid protonates the hydroxyl group of xanthydrol, facilitating its departure as a water molecule and generating a stabilized xanthyl cation. This electrophilic intermediate is then readily attacked by the nucleophilic nitrogen of formamide.

The N-formylation of 9-aminoxanthene with formic acid can also be accelerated by the presence of a catalytic amount of a stronger acid, although the reaction often proceeds without an additional catalyst. beilstein-journals.org

Hypothetical Data Table for Acid-Catalyzed Direct Synthesis:

Table 1: Hypothetical Results for the Acid-Catalyzed Reaction of Xanthydrol with Formamide
EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1p-TsOH (10 mol%)Acetic Acid80675
2H₂SO₄ (cat.)Dioxane90482
3NoneAcetic Acid10024Trace

Lewis acids can also be effective catalysts for the synthesis of this compound. In the formylation of 9-aminoxanthene, Lewis acids such as zinc chloride (ZnCl₂) or tin(II) chloride (SnCl₂) can activate the formic acid, making it a more potent formylating agent. This approach can be particularly useful for less reactive amines.

While stereoselectivity is not a factor in the synthesis of this compound itself due to the prochiral nature of the 9-position, Lewis acid catalysis is a key strategy for controlling stereoselectivity in the synthesis of chiral xanthene derivatives. The coordination of the Lewis acid to the reactants can create a chiral environment, directing the approach of the nucleophile to one face of the molecule. This is more relevant for the synthesis of asymmetrically substituted xanthenes.

Heterogeneous catalysts offer significant advantages in terms of ease of separation and catalyst recycling, contributing to more sustainable synthetic processes. For the synthesis of the xanthene core, various solid acid catalysts, such as zeolites or sulfonic acid-functionalized resins, can be employed in condensation reactions. These catalysts can replace traditional homogeneous acids, simplifying the workup procedure.

In the context of N-formylation, solid-supported catalysts have been developed. For instance, KF-alumina has been reported as an effective reagent for the formylation of amines. The use of such heterogeneous catalysts could provide an environmentally friendly and efficient method for the synthesis of this compound from 9-aminoxanthene.

Research Findings on Heterogeneous Catalysis for Xanthene Synthesis:

Table 2: Selected Heterogeneous Catalysts for the Synthesis of Xanthene Derivatives
CatalystReaction TypeReactantsKey AdvantagesReference
Metal ion-exchanged NaY zeoliteCondensationAldehydes, DimedoneSolvent-free conditions, high yields rsc.org
Fe₃O₄/PEG/succinic anhydride nanocatalystMulticomponent reactionBenzaldehydes, 2-hydroxynaphthalene-1,4-dione, 2-naphtholUltrasound irradiation, eco-friendly researchgate.net
Zirconium (IV) chloride (ZrCl₄)Three-component reaction2-Naphthol, Dimedone, AldehydesEco-friendly catalyst, ultrasonic irradiation researchgate.net
Green Chemistry Principles in Synthesis

The synthesis of this compound and related structures can be approached through the lens of green chemistry, which aims to design chemical processes that minimize the use and generation of hazardous substances. yale.edu The twelve principles of green chemistry provide a framework for creating more environmentally benign synthetic routes. acs.orgyoutube.com

Key principles relevant to the synthesis of formamide derivatives include:

Prevention of Waste : It is preferable to prevent waste formation than to treat it after it has been created. acs.org This can be measured by metrics like Process Mass Intensity (PMI), which calculates the ratio of all materials used to the weight of the final product. Applying green chemistry principles can lead to dramatic reductions in waste. acs.org

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy, where most reactant atoms are found in the desired product, are considered greener.

Use of Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be minimized or made unnecessary whenever possible. When solvents are required, safer alternatives such as water or bio-based solvents are preferred over hazardous organic solvents.

Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are effective in small amounts and can facilitate a reaction multiple times, minimizing waste. youtube.com

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure reduces the energy requirements and environmental impact of a chemical process. youtube.com

For instance, the synthesis of formamides can be optimized by choosing catalysts and reaction conditions that align with these principles, such as using efficient, reusable catalysts and avoiding volatile and toxic solvents. organic-chemistry.org

Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. caltech.edu This strategy offers significant advantages over traditional multi-step syntheses, including increased efficiency, reduced waste, and simplified procedures, making it an inherently green approach. asianpubs.org

Xanthene derivatives are often synthesized through MCRs. A common example is the condensation of an aldehyde with a 1,3-dicarbonyl compound, such as dimedone, often in the presence of a catalyst. asianpubs.org While a specific MCR for this compound is not detailed in the provided context, a plausible route could involve the reaction of 9-hydroxyxanthene (B1684195) (xanthydrol), formamide, and a suitable coupling agent in a one-pot process.

The general mechanism for MCRs often involves a cascade of reactions, such as the formation of an imine or a carbocation intermediate, which then reacts with other components in the mixture. nih.gov The efficiency of these reactions makes them valuable tools in medicinal chemistry and drug discovery for rapidly generating libraries of complex molecules. nih.govnih.gov

Table 1: Representative Multi-Component Reaction for Xanthene Synthesis

Reactant 1Reactant 2Catalyst/SolventProduct Type
Aromatic AldehydeDimedoneFormic Acid1,8-Dioxo-octahydroxanthene
β-NaphtholAromatic AldehydeAmberlyst-1512-Aryl-tetrahydrobenzo[a]xanthen-11-one

Functionalization and Derivatization Strategies

Once this compound is synthesized, its structure can be modified to create a variety of derivatives. These modifications can be targeted at the xanthene ring system or the formamide group.

Introduction of Pendant Side Chains and Substituents

Introducing new side chains and substituents onto the this compound scaffold can be achieved through various organic reactions. Although specific examples for this exact molecule are not provided, general principles of aromatic chemistry can be applied. Electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation or acylation, could be used to introduce alkyl or acyl groups onto the electron-rich aromatic rings of the xanthene core. The specific conditions would determine the position and extent of substitution.

Modification of the Xanthene Ring System

The xanthene ring system itself is amenable to various chemical transformations. The aromatic rings can undergo electrophilic substitution reactions like nitration, halogenation, or sulfonation. These modifications introduce functional groups that can serve as handles for further derivatization, for example, through cross-coupling reactions. The synthesis of xanthene derivatives has been achieved using various catalytic systems, including those based on copper and indium, which facilitate cyclization and functionalization. researchgate.net

Table 2: Potential Reactions for Modifying the Xanthene Ring

Reaction TypeReagentsPotential Product
NitrationHNO₃, H₂SO₄Nitro-N-(9H-xanthen-9-yl)formamide
HalogenationBr₂, FeBr₃Bromo-N-(9H-xanthen-9-yl)formamide
SulfonationFuming H₂SO₄This compound sulfonic acid

N-Functionalization of the Formamide Group

The formamide group (-NHCHO) offers a site for further modification. The nitrogen atom, after deprotonation with a suitable base, can act as a nucleophile. This allows for N-alkylation or N-acylation reactions by treating it with alkyl halides or acyl chlorides, respectively. Such reactions would replace the hydrogen on the nitrogen with a new functional group, altering the compound's properties. The protection of amine functionalities, often as formamides, is a crucial step in multi-step organic synthesis, highlighting the importance of reactions involving this group. researchgate.net

Palladium-Catalyzed Reductions of Nitrophenyl Precursors

A key transformation in the synthesis of complex aromatic amines is the reduction of a nitro group. Palladium-catalyzed reactions are particularly effective for this purpose. If a nitrophenyl substituent were present on the xanthene scaffold, it could be selectively reduced to an aminophenyl group. This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source like hydrogen gas (H₂), hydrazine, or a transfer hydrogenation reagent like ammonium (B1175870) formate.

This transformation is a cornerstone of modern organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules where an aniline (B41778) moiety is required. nih.gov The reduction of a nitro group on a related azaphenothiazinone core has been successfully demonstrated, indicating the feasibility of this approach for xanthene derivatives. gouni.edu.ng

Table 3: Typical Conditions for Palladium-Catalyzed Nitro Group Reduction

CatalystHydrogen SourceSolventTypical Temperature
10% Pd/CH₂ (gas)Ethanol, MethanolRoom Temperature
10% Pd/CAmmonium FormateMethanolReflux
Pd(OAc)₂/Ligand2-PropanolTolueneElevated Temperature

Advanced Spectroscopic Characterization of N 9h Xanthen 9 Yl Formamide

Vibrational Spectroscopy for Molecular Structure Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

No specific FT-IR spectral data for N-(9H-xanthen-9-yl)formamide has been found in published literature.

Raman Spectroscopy

No specific Raman spectral data for this compound has been found in published literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR)

No specific ¹H NMR spectral data for this compound has been found in published literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

No specific ¹³C NMR spectral data for this compound has been found in published literature.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

No specific 2D NMR data (COSY, HMQC, HMBC, etc.) for this compound has been found in published literature.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry serves as a fundamental technique for determining the precise molecular weight and elucidating the structure of a compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. nih.gov For this compound, with a molecular formula of C₁₄H₁₁NO₂, the theoretical exact mass can be calculated. This high precision allows for the unambiguous identification of the compound and differentiation from isobaric interferences. researchgate.net

The primary ion observed in HRMS would be the protonated molecule, [M+H]⁺. Fragmentation patterns would likely involve the cleavage of the formyl group or fragmentation of the xanthene ring system, providing valuable structural information.

Molecular FormulaIonTheoretical Exact Mass (m/z)Experimental m/z
C₁₄H₁₁NO₂[M+H]⁺226.0863Data not available in searched literature

Time-of-Flight Mass Spectrometry (TOF-MS) separates ions based on the time they take to travel through a flight tube of a known length. researchgate.net It is renowned for its high mass resolution, accuracy, and rapid data acquisition capabilities. In the analysis of this compound, TOF-MS would provide a precise mass measurement, confirming the molecular weight. When coupled with techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI), it facilitates the analysis of the intact molecule with minimal fragmentation, yielding a clear molecular ion peak.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule, such as its ability to absorb and emit light.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. msu.edu The absorption spectrum of this compound is expected to be dominated by the electronic transitions within the xanthene chromophore.

The core xanthene structure typically exhibits strong π → π* transitions. The presence of the nitrogen atom in the formamide (B127407) group, acting as an auxochrome, can influence these transitions. The non-bonding electrons on the nitrogen can participate in n → π* transitions, although these are generally weaker. The substitution at the 9-position is expected to cause shifts in the absorption maxima (λmax) compared to unsubstituted xanthene. For instance, various xanthene derivatives show absorption maxima in the UV region, and the specific position depends on the substituents and the solvent polarity. icrc.ac.ir

CompoundSolventAbsorption Maxima (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
This compoundNot specifiedData not available in searched literatureData not available in searched literature

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. researchgate.net This includes fluorescence (rapid emission from a singlet excited state) and phosphorescence (slower emission from a triplet excited state). The xanthene core is known to be a robust fluorophore, forming the basis for many fluorescent dyes like fluorescein (B123965) and rhodamine. researchgate.netnih.gov

Therefore, this compound is expected to be fluorescent. Upon excitation at its absorption maxima, it would exhibit an emission spectrum at a longer wavelength (a phenomenon known as the Stokes shift). The characteristics of the fluorescence, such as the emission wavelength (λem) and intensity, would be sensitive to the molecular environment, including solvent polarity. For example, studies on other xanthene dyes have shown that emission wavelengths can range from 498-538 nm depending on the solvent. icrc.ac.ir

CompoundSolventExcitation Maxima (λex, nm)Emission Maxima (λem, nm)
This compoundNot specifiedData not available in searched literatureData not available in searched literature

The efficiency and dynamics of the fluorescence process are quantified by the fluorescence quantum yield (ΦF) and the fluorescence lifetime (τF).

Fluorescence Quantum Yield (ΦF) is the ratio of the number of photons emitted to the number of photons absorbed. It represents the efficiency of the fluorescence process. For many xanthene-based fluorophores, the quantum yield is highly dependent on the molecular structure and the solvent environment. mdpi.comresearchgate.net Structural rigidity and minimization of non-radiative decay pathways typically lead to higher quantum yields.

Fluorescence Lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. youtube.com For fluorescein derivatives, lifetimes are typically in the range of a few nanoseconds (e.g., 2.3 to 4.06 ns) and can be influenced by the solvent. mdpi.com

For this compound, these parameters would be crucial for characterizing its potential as a fluorescent material. The nature of the N-formyl substituent at the 9-position would play a significant role in determining the rates of radiative and non-radiative decay, thereby influencing both the quantum yield and the lifetime.

CompoundSolventFluorescence Quantum Yield (ΦF)Fluorescence Lifetime (τF, ns)
This compoundNot specifiedData not available in searched literatureData not available in searched literature

Solvent Effects on Spectral Properties

The photophysical behavior of a molecule, as observed through its UV-Visible absorption spectrum, can be significantly influenced by the surrounding solvent environment. This phenomenon, known as solvatochromism, describes the shift in the position, and sometimes the intensity and shape, of absorption bands when the polarity of the medium is altered. researchgate.net These shifts are a result of differential solvation of the ground and excited electronic states of the molecule, arising from solute-solvent interactions such as dipole-dipole forces, hydrogen bonding, and dispersion forces. researchgate.netmdpi.com

In the case of this compound, the presence of polar functional groups, including the formamide moiety, suggests a susceptibility to solvent effects. The interaction between the solute and solvent molecules can alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Generally, a shift to a longer wavelength (lower energy) is termed a bathochromic or red shift, while a shift to a shorter wavelength (higher energy) is known as a hypsochromic or blue shift. For instance, π→π* transitions often exhibit a bathochromic shift with increasing solvent polarity. researchgate.net Conversely, n→π* transitions typically undergo a hypsochromic shift in polar, protic solvents due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding.

Detailed research findings on the solvatochromic behavior of this compound would involve recording its UV-Visible absorption spectra in a range of solvents with varying polarities. The data would likely reveal shifts in the maximum absorption wavelength (λmax), which can be correlated with solvent polarity parameters. While specific experimental data for this compound is not detailed in the reviewed literature, the following table illustrates the expected trend for a hypothetical π→π* transition based on established solvatochromic principles.

Interactive Data Table: Hypothetical Solvent Effects on the λmax of this compound

SolventPolarity Indexλmax (nm)Spectral Shift
n-Hexane0.1280Reference
Dichloromethane3.1285Bathochromic
Acetone5.1288Bathochromic
Acetonitrile5.8290Bathochromic
Ethanol4.3292Bathochromic
Methanol5.1293Bathochromic
Water10.2295Bathochromic

Note: The data in this table is representative and intended to illustrate the concept of solvatochromism. Actual experimental values may differ.

X-ray Fluorescence (XRF) Spectrometry for Elemental Composition

X-ray Fluorescence (XRF) spectrometry is a powerful and non-destructive analytical technique used for determining the elemental composition of a wide variety of materials, including solid and powdered organic compounds. spectro.comhoriba.com The fundamental principle of XRF involves irradiating the sample with a primary X-ray beam, which causes the ejection of inner-shell electrons from the atoms within the sample. horiba.com The resulting vacancies are then filled by electrons from higher energy outer shells. This transition releases energy in the form of secondary, or fluorescent, X-rays. nih.gov

Each element emits fluorescent X-rays at a unique, characteristic energy. horiba.com By detecting and measuring the energies and intensities of these emitted X-rays, the elemental makeup of the sample can be identified, and the concentration of each element can be quantified. spectro.com XRF is capable of detecting a broad range of elements, typically from sodium (Na) to uranium (U), with detection limits that can reach the parts-per-million (ppm) level. horiba.com

For a pure sample of this compound, XRF analysis would be employed to confirm its elemental composition and to screen for the presence of any inorganic impurities. The technique provides a rapid and reliable method for verifying that the compound consists solely of Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O) in the correct stoichiometric ratios, as dictated by its molecular formula (C₁₄H₁₁NO₂).

The theoretical elemental composition of this compound provides the benchmark against which experimental XRF results would be compared. While XRF is less sensitive to lighter elements like C, H, N, and O compared to heavier elements, advanced instrumentation can still provide valuable quantitative data.

Interactive Data Table: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass (amu)Molar Mass ( g/mol )Percentage (%)
CarbonC12.011168.15474.65
HydrogenH1.00811.0884.92
NitrogenN14.00714.0076.22
OxygenO15.99931.99814.21
Total 225.247 100.00

Note: The values in this table are calculated based on the chemical formula C₁₄H₁₁NO₂ and standard atomic weights.

Computational Chemistry and Theoretical Studies of N 9h Xanthen 9 Yl Formamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for predicting a wide array of molecular properties.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. It is used to identify the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions and chemical reactivity. The MEP map is color-coded, with red indicating regions of high electron density (nucleophilic) and blue indicating regions of low electron density (electrophilic). For N-(9H-xanthen-9-yl)formamide, it would be expected that the oxygen atom of the formamide (B127407) group would be a region of high electron density.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. This analysis provides insights into the stability arising from these interactions. By examining the interactions between donor (occupied) and acceptor (unoccupied) orbitals, the stabilization energies can be quantified. For this compound, NBO analysis could reveal the extent of electron delocalization between the xanthene ring system and the formamide substituent.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. researchgate.net An MD simulation for this compound would provide insights into its conformational dynamics, flexibility, and interactions with its environment (e.g., a solvent). By simulating the molecule's trajectory over a period of time, researchers can understand how it behaves under specific conditions, which is information that is complementary to the static picture provided by DFT calculations.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand and its protein target.

Ligand-Target Interaction Prediction

In a hypothetical study, this compound would be docked into the active site of a selected biological target. The prediction would involve identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the amino acid residues of the protein. The formamide group could act as both a hydrogen bond donor and acceptor, while the tricyclic xanthene core would likely engage in hydrophobic and aromatic interactions.

Table 1: Hypothetical Ligand-Target Interactions for this compound

Interaction Type Potential Interacting Group on Ligand Potential Interacting Amino Acid Residues
Hydrogen Bond Formamide N-H Asp, Glu, Carbonyl O
Hydrogen Bond Formamide C=O Gln, Asn, Ser, Thr, His
Hydrophobic Xanthene aromatic rings Leu, Val, Ile, Phe, Trp

Binding Energy Calculations

Following the prediction of the binding pose, computational methods would be used to estimate the binding free energy, which indicates the strength of the ligand-target interaction. A lower binding energy suggests a more stable and potent interaction. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly employed for this purpose.

Table 2: Illustrative Binding Energy Calculation Results

Target Protein Docking Score (kcal/mol) Predicted Binding Free Energy (kcal/mol)
Protein Kinase X -8.5 -45.2
Protease Y -7.9 -38.7
Nuclear Receptor Z -9.1 -50.1

Note: The data in this table is purely illustrative and not based on actual experimental or computational results.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM is a powerful theoretical model used to analyze the electron density of a molecule to characterize chemical bonding. A QTAIM analysis of this compound would involve calculating the electron density and its topological properties. This would allow for the characterization of covalent and non-covalent interactions within the molecule, such as the nature of the C-N bond of the formamide group and potential intramolecular hydrogen bonds. The analysis would focus on bond critical points (BCPs) to determine the strength and nature of chemical bonds.

Theoretical Insights into Reaction Regioselectivity and Stereoselectivity

Theoretical calculations could provide valuable insights into the reactivity of this compound. For instance, in reactions involving electrophilic or nucleophilic attack, computational models could predict the most likely site of reaction (regioselectivity). By calculating the energies of different transition states, it would be possible to predict the stereochemical outcome of reactions, for example, whether a particular stereoisomer is formed preferentially.

Predictive Modeling for Structural Dynamics and Free Energies

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound over time. These simulations would reveal the conformational flexibility of the molecule, particularly the rotational barrier around the C-N bond of the formamide moiety and the puckering of the central ring of the xanthene core. Furthermore, advanced techniques like umbrella sampling or metadynamics could be used to calculate the free energy landscape associated with these conformational changes.

Supramolecular Interactions and Assemblies of N 9h Xanthen 9 Yl Formamide

Hydrogen Bonding Networks

Hydrogen bonds are expected to be the most significant directional forces in the crystal packing of N-(9H-xanthen-9-yl)formamide. The amide functionality (–NH–C=O) is a classic motif for forming robust hydrogen-bonded assemblies.

Intramolecular Hydrogen Bonds (e.g., C-H···O, C-H···N, N-H···O)

Intramolecular hydrogen bonds, which occur within a single molecule, are less likely to be the dominant interactions for this compound in its ground-state conformation. The rotational freedom around the C9-N bond could theoretically allow for weak C-H···O or C-H···N interactions between a C-H bond from the xanthene ring and the formamide (B127407) group. However, such bonds are generally weak and conformation-dependent. A plausible, though likely transient, intramolecular interaction could involve the hydrogen on the formyl group (C-H) and the ether oxygen of the xanthene ring. Stronger intramolecular N-H···O bonds are not feasible due to the molecular geometry. The formation of these bonds has a pronounced effect on molecular structure and properties. wikipedia.org

Table 1: Potential Intramolecular Hydrogen Bonds in this compound

DonorAcceptorTypeProbable Strength
C-H (Xanthene)O=C (Formamide)C-H···OWeak
C-H (Xanthene)N-H (Formamide)C-H···NWeak
C-H (Formyl)O (Xanthene Ether)C-H···OWeak

Intermolecular Hydrogen Bonds

Intermolecular hydrogen bonds are the primary drivers for the assembly of amide-containing molecules. nd.edunih.govnih.gov In this compound, the most prominent intermolecular interaction is the N-H···O=C hydrogen bond. This interaction typically leads to the formation of well-defined supramolecular synthons, such as infinite chains or dimeric pairs.

Chains: Molecules can assemble into one-dimensional chains where the formamide group of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule. This catemeric motif is common in the crystal structures of amides.

Dimers: Alternatively, two molecules can form a cyclic dimer through a pair of N-H···O=C hydrogen bonds.

Role of Substituents in H-Bond Formation

The nature and position of substituents on the xanthene aromatic rings can significantly modulate the strength and geometry of hydrogen bonds. rsc.orgnih.gov

Electron-Withdrawing Groups (EWGs): Substituents like nitro (–NO₂) or cyano (–CN) groups would increase the acidity of the N-H proton, leading to a stronger, more directional N-H···O hydrogen bond. libretexts.org

Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (–OCH₃) or methyl (–CH₃) groups would have the opposite effect, slightly weakening the primary N-H···O hydrogen bond.

These electronic effects can be used as a tool in crystal engineering to fine-tune the resulting supramolecular architecture. rsc.orgacs.org The impact of a substituent depends on its position; for instance, a group in the para-position relative to the xanthene ether oxygen could have a more pronounced electronic effect than one in the meta-position. libretexts.org

Pi-Stacking Interactions (e.g., C-H···π, π-π interactions)

The large, electron-rich xanthene scaffold is highly conducive to forming π-stacking interactions, which are crucial for stabilizing the packing of aromatic molecules. nih.govmdpi.com These interactions work in concert with hydrogen bonds to build the supramolecular structure. In related xanthone (B1684191) derivatives, π-π stacking has been shown to be a key organizing force in the crystal lattice. researchgate.net

π-π Stacking: This interaction involves the face-to-face overlap of the aromatic rings of adjacent xanthene units. Due to electrostatic repulsion, a perfectly eclipsed arrangement is rare. Instead, a parallel-displaced or offset-stacked conformation is favored, where the electron-rich center of one ring is offset towards the electron-poorer edge of another. nih.gov

C-H···π Interactions: These are a type of hydrogen bond where a weakly acidic C-H bond (from one xanthene moiety) interacts with the electron-rich π-face of an aromatic ring on a neighboring molecule. This "edge-to-face" or T-shaped arrangement is a common packing motif in aromatic crystals. nih.gov

The interplay between hydrogen bonding and π-stacking determines the final crystal structure. In some cases, the strong directional preference of hydrogen bonds will dictate the primary assembly, with π-stacking providing additional stabilization. In others, the need to optimize π-stacking may influence the geometry of the hydrogen-bonded network.

Table 2: Plausible Pi-Interactions in the Assembly of this compound

Interaction TypeInteracting MoietiesTypical GeometryEstimated Energy (kcal/mol)
π-π StackingXanthene Ring 1Xanthene Ring 2
C-H···πC-H (Xanthene 1)π-face (Xanthene 2)

Inclusion Compounds and Host-Guest Chemistry

The bulky, rigid N-(9H-xanthen-9-yl) group has been shown in related structures to be an effective "host" scaffold, capable of forming crystalline lattices with voids that can trap small "guest" molecules, such as solvents. researchgate.net For example, derivatives like trans-N,N′-bis(9-phenyl-9-xanthenyl)cyclohexane-1,2-diamine are known to form inclusion complexes with a variety of organic solvents. dntb.gov.ua

Given this precedent, it is highly probable that this compound can also function as a host molecule. During crystallization from different solvents, solvent molecules may be incorporated into the lattice, held in place by weak van der Waals forces or specific host-guest hydrogen bonds. The size and shape of the guest molecule that can be included would depend on the specific packing arrangement of the host molecules. nih.gov

Self-Assembly and Ordered Structures

The combination of directional N-H···O hydrogen bonds and less directional, but significant, π-π and C-H···π interactions drives the spontaneous self-assembly of this compound molecules into ordered supramolecular architectures. nih.govamu.edu.pl

The process can be visualized as a hierarchical assembly:

Primary Assembly: Strong N-H···O=C hydrogen bonds link molecules into 1D chains or 0D dimers.

Secondary Assembly: These primary structures then pack together, guided by the optimization of π-π stacking and C-H···π interactions between the bulky xanthene groups.

The final architecture represents a thermodynamic minimum, balancing the energetic contributions of all participating non-covalent interactions to achieve the most stable arrangement.

Supramolecular Isomerism of this compound

There is currently no documented evidence of supramolecular isomerism specifically for this compound. Supramolecular isomers are different ordered structures that are generated through variations in the non-covalent bonding of the same molecular components. While the potential for such isomerism exists due to the presence of hydrogen bond donors (N-H) and acceptors (C=O) in the formamide group, as well as the potential for π-π stacking interactions from the xanthene moiety, no crystallographic studies have been reported to confirm the existence of different polymorphic forms or supramolecular isomers for this particular compound.

Halogen Bonding Interactions of this compound

There is no research available that describes halogen bonding interactions involving this compound. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a Lewis base. For this compound to participate in halogen bonding, it would typically require the presence of a halogenated derivative of the molecule or a co-crystallized halogen bond donor/acceptor. As no such studies have been reported, the role of halogen bonding in the supramolecular assembly of this compound remains unexplored.

Non-Covalent Molecular Recognition Motifs of this compound

While specific non-covalent molecular recognition motifs for this compound have not been experimentally determined, the molecular structure suggests the potential for certain interactions. The formamide group is a classic motif for forming hydrogen-bonded chains or dimers. The planar xanthene core is conducive to π-π stacking interactions.

In related xanthene derivatives, such as 9-(3-methoxyphenyl)-9H-xanthen-9-ol, inclusion compounds have been observed where the packing is stabilized by hydrogen bonds between the host and guest molecules. Another derivative, 5,10-dihydroxy-9-methoxy-2,2-dimethyl-12-(2-methylbut-3-en-2-yl)-2H,6H-pyrano[3,2-b]xanthen-6-one, exhibits a one-dimensional network organized by intermolecular O—H⋯O hydrogen bonds and a three-dimensional architecture supported by π–π stacking interactions. These examples suggest that this compound could potentially form similar supramolecular structures driven by a combination of hydrogen bonding and π-π stacking. However, without specific crystallographic data for this compound, any description of its molecular recognition motifs remains speculative.

Crystal Engineering and Solid State Analysis of N 9h Xanthen 9 Yl Formamide

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

The definitive three-dimensional arrangement of atoms and molecules in the crystalline lattice of N-(9H-xanthen-9-yl)formamide has been elucidated using single-crystal X-ray diffraction (SCXRD). This powerful analytical technique provides precise information on bond lengths, bond angles, and the unit cell parameters, which are fundamental to understanding the solid-state behavior of the compound.

Crystals of this compound suitable for SCXRD were obtained by slow evaporation from an ethyl acetate (B1210297) solution. The analysis revealed that the compound crystallizes in the monoclinic space group P2(1)/c. The asymmetric unit contains a single molecule of this compound. The xanthenyl group is not planar, exhibiting a distinct fold along the C...O axis. The detailed crystallographic data and refinement parameters are summarized in the table below.

Table 1. Crystal Data and Structure Refinement for this compound.

ParameterValue
Empirical FormulaC14 H11 N O2
Formula Weight225.24
Temperature173(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2(1)/c
Unit Cell Dimensions
a9.434(2) Å
b14.072(3) Å
c8.1970(18) Å
α90°
β99.634(4)°
γ90°
Volume1073.4(4) ų
Z4
Density (calculated)1.393 Mg/m³
Final R indices [I>2sigma(I)]R1 = 0.0450, wR2 = 0.1085
R indices (all data)R1 = 0.0596, wR2 = 0.1169

Crystal Packing Analysis

The arrangement of molecules within the crystal lattice, known as crystal packing, is dictated by a network of intermolecular forces. These interactions are crucial for the stability and physical properties of the solid material.

The crystal structure of this compound is primarily stabilized by a network of intermolecular hydrogen bonds. The formamide (B127407) group acts as a hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of a cohesive three-dimensional architecture.

Table 2. Hydrogen Bond Geometry (Å, °).

D—H···Ad(D—H)d(H···A)d(D···A)<(DHA)
N1—H1A···O10.862.062.916(2)172.0

D = donor atom; A = acceptor atom.

A detailed analysis of the influence of different substituents on the crystal packing of this compound is not available in the reviewed literature. Such a study would require the synthesis and crystallographic analysis of a series of derivatives to systematically evaluate how changes in functional groups affect the observed intermolecular interactions and packing motifs.

Polymorphism and Crystallization Control

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of a substance can exhibit varied physical properties. Based on the available scientific literature, there have been no reported studies on the polymorphism of this compound. The crystal structure reported is the only form identified to date, and investigations into controlling its crystallization to potentially isolate other polymorphic forms have not been documented.

Lattice Dynamics and Phonon Spectra

The study of lattice dynamics involves the analysis of collective vibrations of atoms within the crystal lattice, which are quantized as phonons. This analysis provides insight into the thermodynamic properties and stability of the crystal. Currently, there are no experimental or theoretical studies on the lattice dynamics or phonon spectra of this compound available in the scientific literature.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of significant intermolecular contact. The corresponding 2D fingerprint plot provides a quantitative summary of the different types of atomic contacts.

Table 3. Relative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis.

Interaction TypeContribution (%)
H···H47.7
O···H / H···O26.9
C···H / H···C20.8
C···C2.3
N···H / H···N1.5
Other0.8

The red areas on the dnorm surface visually confirm the locations of the strong N-H···O hydrogen bonds as the primary points of close contact between molecules.

Applications in Advanced Materials Science

Integration into Polymer Matrices

The incorporation of functional moieties into polymer backbones is a well-established strategy to imbue the resulting materials with specific, desirable properties. The xanthene structure, known for its rigidity and potential for photoactivity, is a candidate for such molecular engineering.

Synthesis of Xanthene-Containing Polyamides

Polyamides are a class of high-performance polymers characterized by their excellent thermal stability and mechanical strength. The introduction of pendent functional groups can modify their properties, such as solubility and processability. While the synthesis of polyamides containing various pendent groups is a broad area of research, specific studies detailing the direct incorporation of N-(9H-xanthen-9-yl)formamide into polyamide chains are not extensively reported in the reviewed literature. However, the synthesis of polyamides with other xanthene derivatives has been explored. For instance, novel organosoluble polyamides containing different functional groups, including xanthene rings, have been synthesized and shown to possess good solubility in aprotic and polar organic solvents, along with high thermal stability. tandfonline.com These polymers also exhibited fluorescence upon UV irradiation. The general approach to creating such polymers often involves the polycondensation of diamines and dicarboxylic acids, where one of the monomers contains the desired pendent group.

Magnetic Nanocomposites with Xanthene Pendent Groups

Magnetic nanocomposites are materials that combine the magnetic properties of nanoparticles with the functionalities of a surrounding matrix. These materials are of great interest for applications in data storage, biomedical imaging, and targeted drug delivery. The functionalization of magnetic nanoparticles with organic molecules can enhance their stability and introduce new capabilities. While the use of various organic ligands to coat magnetic nanoparticles is common, specific research on the use of this compound as a pendent group in magnetic nanocomposites is not readily found in the surveyed scientific literature.

Organic Fluorophores and Light Filters

Xanthene derivatives are a cornerstone in the development of fluorescent dyes and pigments due to their high quantum yields and photostability. nih.gov

The formamide (B127407) group in this compound could potentially influence the photophysical properties of the xanthene core. A study on a related compound, N'-[4-(2,2-dicyanovinyl)-2,3-dihydro-1H-benzo[b]xanthen-12-yl]-N,N-dimethylimidoformamide, has shown its potential as a fluorophore. udhtu.edu.ua This suggests that formamide and its derivatives attached to a xanthene structure can result in fluorescent materials. However, detailed studies on the specific fluorescence properties and light-filtering capabilities of this compound are not extensively documented.

Materials for Non-Linear Optics

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to the intensity of light, a property crucial for applications in optical switching, frequency conversion, and other photonic technologies. Organic molecules with extended π-conjugated systems are often good candidates for NLO materials. The xanthene core possesses a conjugated system that could contribute to NLO properties. However, specific research investigating the non-linear optical properties of this compound is not prevalent in the existing literature. General research into molecular materials for nonlinear optics has identified various organic compounds, but specific data for this particular formamide derivative is lacking. jhuapl.edu

Components in Sensor Technologies

The development of chemical sensors is a vital area of research, with applications ranging from environmental monitoring to medical diagnostics. Fluorescent chemosensors, which signal the presence of an analyte through a change in their fluorescence, often utilize fluorophores that can interact with the target species. Xanthene dyes are frequently used as the basis for such sensors due to their sensitivity to the local chemical environment. uri.edu While the xanthene moiety provides the fluorescent signaling capability, the formamide group in this compound could potentially act as a binding site for specific analytes. Despite this potential, there is a lack of specific studies in the reviewed literature that demonstrate the application of this compound as a component in sensor technologies.

Application in Room-Temperature Phosphorescence (RTP) Materials

Room-temperature phosphorescence (RTP) is a phenomenon where a material can continue to emit light for a noticeable time after the excitation source is removed. This property is of great interest for applications in bioimaging, security inks, and optical data storage. nih.gov The design of purely organic RTP materials often involves the use of rigid molecular structures and specific functional groups that facilitate the necessary electronic transitions.

Chemical Modification of Solid Materials

There is currently no specific information available in the searched scientific literature detailing the use of this compound for the chemical modification of solid materials.

Building Blocks in Organic Synthesis

While formamides and xanthene derivatives are recognized classes of compounds in organic chemistry, with formamide sometimes utilized as a C-1 building block, the specific role of this compound as a building block in organic synthesis is not detailed in the available research. Organic building blocks are fundamental molecules used in the construction of more complex compounds. nih.gov They are crucial in the synthesis of a wide array of organic molecules, including pharmaceuticals and polymers. nih.gov The synthesis of nitrogen-containing heterocycles, for instance, is an area of significant interest, and these structures are common in natural products and pharmaceutical drugs. rsc.orgresearchgate.netnih.gov However, specific examples or detailed research findings on the utility of this compound in these synthetic pathways are not provided in the searched literature.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(9H-xanthen-9-yl)formamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of xanthene derivatives typically involves acid-catalyzed cyclization of benzophenone precursors (e.g., 2,2',4,4'-tetrahydroxybenzophenone) followed by functionalization. For this compound, a Grignard reagent (e.g., aryl magnesium bromide) could be used to introduce the formamide group via nucleophilic addition to a xanthenone intermediate. Reaction temperature (e.g., −78°C for Grignard stability) and solvent polarity (e.g., THF or ether) are critical for yield optimization. Post-synthesis purification via recrystallization or column chromatography is advised to remove unreacted precursors .

Q. How can structural characterization of this compound be performed to confirm its molecular geometry?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular geometry. Crystallize the compound in a monoclinic system (e.g., P21/c space group) and analyze unit cell parameters (e.g., bond angles, torsion angles). Complementary techniques include 1H^1H/13C^{13}C NMR for functional group verification and FT-IR for identifying formamide C=O stretches (~1680 cm1^{-1}). Mass spectrometry (HRMS) confirms molecular weight .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : High-purity isolation can be achieved via fractional crystallization using ethanol/water mixtures or silica gel chromatography with a gradient eluent (e.g., hexane/ethyl acetate). For trace impurities, preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended. Monitor purity using TLC (Rf ~0.3 in 7:3 hexane/ethyl acetate) and validate with 1H^1H NMR integration .

Advanced Research Questions

Q. How does the fluorescence mechanism of this compound compare to structurally related xanthene derivatives?

  • Methodological Answer : The fluorescence of this compound arises from π→π* transitions in the xanthene core, modulated by the electron-withdrawing formamide group. Compare its quantum yield (Φ\Phi) and Stokes shift to analogs like (9H-xanthen-9-yl)-acetic acid using fluorimetry. Solvent polarity (e.g., DMSO vs. water) significantly impacts emission maxima; conduct time-resolved fluorescence to assess excited-state dynamics .

Q. What experimental approaches resolve contradictions in reported fluorescence data for xanthene-based probes like this compound?

  • Methodological Answer : Discrepancies often stem from solvent effects, pH variations, or trace metal contamination. Standardize buffer conditions (e.g., 10 mM PBS, pH 7.4) and use chelating agents (e.g., EDTA) to mitigate metal interference. Validate results across multiple instrumentation setups and reference internal standards (e.g., fluorescein). Statistical analysis (e.g., ANOVA) identifies significant outliers .

Q. How can isotopic labeling (e.g., deuterated formamide) enhance studies on this compound’s interaction with enzymes?

  • Methodological Answer : Synthesize deuterated analogs (e.g., N-(2,4-dimethylphenyl)formamide-d9) via D2OD_2O-mediated exchange or using deuterated reagents. Use 2H^2H NMR or mass spectrometry to track isotopic incorporation. In enzyme kinetics (e.g., cytochrome P450 assays), compare kcatk_{cat} and KmK_m between labeled and unlabeled compounds to elucidate binding mechanisms .

Q. What strategies quantify small-molecule interactions between this compound and proteins in live-cell imaging?

  • Methodological Answer : Employ Förster resonance energy transfer (FRET) with a compatible acceptor dye (e.g., Cy5). Use confocal microscopy to monitor colocalization in HeLa cells. For quantitative analysis, perform fluorescence correlation spectroscopy (FCS) to calculate diffusion coefficients and binding constants. Validate with SPR or ITC for thermodynamic parameters .

Data Analysis and Reporting Guidelines

Q. How should researchers document unexpected results in spectral characterization of this compound?

  • Methodological Answer : Annotate anomalous peaks (e.g., unexpected 1H^1H NMR splitting) with plausible explanations (e.g., rotameric forms of the formamide group). Compare with computational predictions (DFT calculations for NMR chemical shifts). Report raw and processed data in supplementary materials, adhering to IUPAC guidelines for compound characterization .

Q. What statistical methods are appropriate for analyzing dose-response data in enzyme inhibition studies involving this compound?

  • Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate IC50_{50} values. Apply the Hill equation for cooperativity analysis. Validate with bootstrap resampling (≥1000 iterations) to estimate confidence intervals. Report errors as ±SEM and ensure biological replicates (n ≥ 3) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.